Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate
Description
Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate (CAS: 1806517-50-9) is a brominated benzimidazole derivative with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol . It is a heterocyclic compound featuring a fused benzene and imidazole ring system, substituted with a bromine atom at position 5 and a methyl ester group at position 5. This compound is characterized as a pale white to light brown solid, stored at 2–8°C under inert conditions to ensure stability. It exhibits high purity (≥99.25% via HPLC) and is utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of N-heterocyclic drug candidates .
Properties
IUPAC Name |
methyl 6-bromo-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWXTUDTTDQFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-nitroaniline with methyl chloroformate in the presence of a base, followed by reduction and cyclization to form the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cyclization Reactions: The formation of the benzimidazole ring involves cyclization reactions under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Reduction Reactions: Hydrogen gas with palladium on carbon or other metal catalysts.
Cyclization Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted benzimidazoles with various functional groups depending on the nucleophile used.
- Reduced amine derivatives from the nitro precursor .
Scientific Research Applications
Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate shares structural and functional similarities with several benzimidazole and indazole derivatives. Below is a detailed comparison:
Structural Isomers and Positional Variants
Physicochemical Properties
- Thermal Stability: Brominated benzimidazoles (e.g., this compound) generally exhibit higher thermal stability compared to non-halogenated analogs, as bromine enhances molecular rigidity .
- Solubility : The methyl ester group improves solubility in polar aprotic solvents (e.g., DMSO, DMF), facilitating use in solution-phase reactions .
Biological Activity
Methyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate is a compound of significant interest within the realm of medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the benzimidazole family, characterized by its unique structure that includes a bromine atom and a carboxylate group. Its molecular formula is , with a molecular weight of approximately 269.09 g/mol. The presence of both bromine and carboxylate functionalities enhances its biological activity, allowing for interactions with multiple biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that compounds within the benzimidazole class can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7). The compound's mechanism of action includes inducing cell cycle arrest and apoptosis.
Case Study: Cytotoxicity in HepG2 Cells
A study assessed the cytotoxicity of this compound using an MTT assay. The results indicated an IC50 value of approximately 15 µM, which is comparable to established anticancer agents like doxorubicin.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HepG2 | 15 | Induces apoptosis, cell cycle arrest in G1 phase | |
| HCT-116 | 18 | Apoptotic signaling pathways | |
| MCF-7 | 20 | Caspase activation |
The biological activity of this compound can be attributed to its interaction with key cellular pathways. Notably, it has been shown to upregulate pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. Molecular docking studies suggest strong binding affinity to targets involved in cancer progression, including EGFR and mTOR pathways .
Q & A
Q. Advanced Research Focus
- Molecular docking : Derivatives like Sb12 (4-bromo-2-phenyl-1H-benzo[d]imidazole) are docked into EGFR kinase domains using AutoDock Vina to assess binding affinities (e.g., −8.2 kcal/mol for EGFR inhibition) .
- ADMET analysis : SwissADME predicts moderate blood-brain barrier permeability (logBB < 0.3) and CYP2D6 inhibition risks for brominated analogs .
How should researchers address contradictory data in synthetic yields or spectral assignments for this compound?
Q. Advanced Research Focus
- Yield discrepancies : Lower yields (e.g., 66% for Sb12 vs. 86% for Sb30) may arise from steric hindrance from substituents or incomplete cyclization. Optimize stoichiometry (e.g., 5 eq. reagents) and reaction time .
- Spectral mismatches : Cross-validate with X-ray crystallography (e.g., C11H11BrN2O2 derivatives resolved at 0.84 Å resolution) or DFT-calculated NMR shifts .
What role does this compound play in drug discovery pipelines?
Q. Advanced Research Focus
- Precursor utility : Serves as a scaffold for EGFR inhibitors. For example, coupling with 3-chloro-4-fluorophenylamine yields 4-bromo-N-(3-chloro-4-fluorophenyl)-1H-benzo[d]imidazole-7-carboxamide, a candidate with anti-proliferative activity (IC₅₀: 1.2 µM in HCT-116 cells) .
- SAR studies : Bromine at C5 enhances halogen bonding with kinase active sites, while ester groups improve solubility for in vitro assays .
What purification methods are effective for isolating this compound?
Q. Basic Research Focus
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for impurities like unreacted diamino precursors .
- Recrystallization : Methanol/water mixtures yield crystals with >95% purity .
How does the compound’s stability vary under different storage conditions?
Q. Basic Research Focus
- Temperature : Store at −20°C in amber vials to prevent ester hydrolysis or bromine loss .
- Solvent compatibility : Stable in DMSO or DMF for >6 months but degrades in aqueous buffers (pH > 8) .
What strategies are employed to design derivatives with enhanced bioactivity?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
